molecular formula C21H20N2O3S B319031 N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide

Cat. No.: B319031
M. Wt: 380.5 g/mol
InChI Key: MDYMJHKDPDZTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide: is a chemical compound with the molecular formula C21H20N2O3S and a molecular weight of 380.4601 g/mol . This compound is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and an acetamide group linked to another phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide typically involves the reaction of 4-aminobenzenesulfonamide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenylacetamide moiety may also play a role in modulating biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action .

Comparison with Similar Compounds

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide can be compared with other similar compounds, such as:

    N-{4-[(anilino)sulfonyl]phenyl}-2-phenylacetamide: This compound has a similar structure but lacks the methyl group on the aniline moiety.

    N-{4-[(methylamino)sulfonyl]phenyl}-2-phenylacetamide: This compound has a methylamino group instead of the methylanilino group.

    N-{4-[(methylanilino)sulfonyl]phenyl}-2-thiophenecarboxamide: This compound has a thiophene ring instead of the phenyl ring in the acetamide moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H20N2O3S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C21H20N2O3S/c1-23(19-10-6-3-7-11-19)27(25,26)20-14-12-18(13-15-20)22-21(24)16-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,22,24)

InChI Key

MDYMJHKDPDZTPQ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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